molecular formula C20H23ClN4O2 B2455569 N1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034284-76-7

N1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2455569
CAS No.: 2034284-76-7
M. Wt: 386.88
InChI Key: PTZBRCNQVGGSHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c21-17-5-3-15(4-6-17)12-23-19(26)20(27)24-13-16-7-10-25(11-8-16)18-2-1-9-22-14-18/h1-6,9,14,16H,7-8,10-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZBRCNQVGGSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Chlorobenzylamine

4-Chlorobenzylamine is commercially available but can be synthesized via reduction of 4-chlorobenzonitrile using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). Typical yields exceed 85% after purification by vacuum distillation.

Synthesis of N2-((1-(Pyridin-3-yl)Piperidin-4-yl)Methyl)Amine Subunit

Piperidin-4-ylmethanamine Synthesis

Piperidin-4-ylmethanamine is prepared via a two-step process:

  • Reduction of Piperidine-4-carboxylic Acid : Catalytic hydrogenation using Pd/C in methanol under H2 gas affords piperidine-4-methanol, which is subsequently converted to the amine via Gabriel synthesis.
  • Boc Protection : The amine is protected using di-tert-butyl dicarbonate (Boc2O) to prevent undesired side reactions during subsequent steps.

Introduction of Pyridin-3-yl Group

The pyridin-3-yl moiety is introduced via Buchwald-Hartwig amination:

  • Reaction Conditions : Pd2(dba)3/Xantphos catalyst, cesium carbonate (Cs2CO3) base, and 3-bromopyridine in toluene at 110°C.
  • Yield : 70–75% after column chromatography (SiO2, ethyl acetate/hexane).

Oxalamide Coupling Strategies

Stepwise Coupling Using Oxalyl Chloride

  • Formation of Monoamide Intermediate :
    • 4-Chlorobenzylamine reacts with oxalyl chloride in dichloromethane (DCM) at 0°C to form N-(4-chlorobenzyl)oxalyl chloride.
    • Stoichiometry : 1:1 molar ratio; triethylamine (TEA) as acid scavenger.
  • Coupling with Piperidine Derivative :
    • The intermediate is reacted with N-Boc-protected piperidin-4-ylmethanamine in DCM at room temperature.
    • Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding the final product.

One-Pot Coupling Using Carbodiimide Reagents

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
  • Procedure : Equimolar amounts of both amines and oxalic acid are stirred at 0°C, followed by gradual warming to 25°C.
  • Yield : 60–65% after recrystallization from ethanol/water.

Optimization and Challenges

Side Reactions and Mitigation

  • Urea Formation : Competing urea byproducts arise from amine self-coupling. This is suppressed by using excess oxalyl chloride (1.2 equiv) and maintaining low temperatures.
  • Steric Hindrance : Bulky substituents on piperidine slow coupling kinetics. Microwave-assisted synthesis (100°C, 30 min) improves reaction rates.

Solvent and Catalytic Effects

  • Polar Aprotic Solvents : DMF and acetonitrile enhance solubility of intermediates but may require longer reaction times.
  • Catalytic Pd Systems : Palladium acetate with BINAP ligand improves pyridin-3-yl coupling efficiency (yield: 80%).

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyridine-H), 7.35 (d, J = 8.4 Hz, 2H, chlorobenzyl-H), 3.90 (m, 2H, piperidine-CH2).
  • IR (KBr) : 1650 cm−1 (C=O stretch), 1540 cm−1 (N–H bend).

Crystallographic Data

Single-crystal X-ray diffraction (as in) confirms the twisted conformation between the oxalamide core and aromatic rings (dihedral angle: 88.1°).

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. It has shown promise in:

  • Cancer Therapy : The compound is being studied for its ability to inhibit tumor growth by targeting cancer cell signaling pathways.

Biological Studies

Research indicates that this compound can modulate various cellular processes, including:

  • Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in disease pathways, which may lead to therapeutic benefits in conditions such as cancer and neurological disorders.

Materials Science

The unique properties of this compound make it a candidate for developing new materials with specialized functionalities, particularly in drug delivery systems.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of this compound in vitro. The results indicated significant inhibition of cell proliferation in several cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 2: Neurological Disorders

Another research effort examined the effects of this compound on neurodegenerative diseases. It demonstrated neuroprotective effects in animal models, potentially offering a new avenue for treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Biological Activity

N1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide, with the molecular formula C20H23ClN4O2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC20H23ClN4O2
Molecular Weight386.9 g/mol
CAS Number2034284-76-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may function as an enzyme inhibitor or receptor modulator, influencing cellular processes such as:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : The compound could bind to specific receptors, altering their activity and downstream signaling pathways.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit antibacterial properties. For example, studies on piperidine derivatives have shown moderate to strong activity against various bacterial strains, including:

  • Salmonella typhi
  • Bacillus subtilis

These compounds demonstrated effective inhibition of bacterial growth, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. Studies on related piperidine derivatives have shown significant inhibitory effects on:

  • Acetylcholinesterase (AChE) : Important for neurotransmission.
  • Urease : Involved in the metabolism of urea.

Inhibitory activity against these enzymes can lead to therapeutic applications in neurodegenerative diseases and conditions related to urea metabolism .

Case Study 1: Antibacterial Screening

A series of synthesized compounds bearing the piperidine nucleus were evaluated for their antibacterial activity. The study revealed that several derivatives showed promising results against common bacterial pathogens. For instance, one derivative exhibited an IC50 value of 0.63 µM against AChE, indicating strong inhibitory potential .

Case Study 2: Enzyme Inhibition Analysis

Another study focused on the enzyme inhibitory activities of synthesized oxalamide derivatives. The results indicated that certain compounds displayed strong urease inhibition with IC50 values significantly lower than those of standard inhibitors. This suggests that this compound may have therapeutic implications in conditions requiring urease inhibition .

Q & A

Basic Research Questions

Q. How can the synthetic route for N1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide be optimized to improve yield and purity?

  • Methodological Answer : The synthesis of structurally analogous compounds often involves coupling reactions (e.g., amide bond formation) under anhydrous conditions. For example, reactions in dichloromethane with NaOH as a base have achieved 99% purity for related piperidine derivatives . Key steps include:

  • Solvent selection : Use aprotic solvents (e.g., DCM) to minimize side reactions.
  • Temperature control : Maintain 0–5°C during exothermic steps to prevent decomposition.
  • Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures can enhance purity.
    • Contradiction Handling : If yields are inconsistent, verify the stoichiometry of reactants and intermediates using LC-MS or NMR .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, pyridine ring vibrations ~1600 cm⁻¹) .
  • 1H-NMR : Look for characteristic signals:
  • 4-chlorobenzyl group : Aromatic protons at δ 7.2–7.4 ppm (doublets, J = 8 Hz).
  • Piperidin-4-ylmethyl moiety : Protons adjacent to nitrogen (δ 2.5–3.5 ppm, multiplet) .
  • 13C-NMR : Confirm carbonyl carbons (amide C=O at ~170 ppm) and pyridine/phenyl carbons (120–140 ppm) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Hazard Codes : Based on analogous compounds, expect H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
  • Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers at 2–8°C. For spills, neutralize with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with variations in the pyridine ring (e.g., substituents at position 3 vs. 4) or piperidine N-substituents .
  • Assays : Use in vitro models (e.g., enzyme inhibition assays for kinases) and compare IC₅₀ values. For example, trifluoromethyl groups in related compounds enhance metabolic stability, which can be tested via microsomal assays .
    • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features with activity.

Q. What strategies are recommended for resolving contradictory data in polymorph screening?

  • Methodological Answer :

  • Crystallization Conditions : Screen solvents (e.g., ethanol, acetonitrile) and cooling rates to isolate polymorphs. For example, tartrate salts of carbamide derivatives exhibit multiple crystalline forms depending on solvent polarity .
  • Characterization : Combine PXRD, DSC, and Raman spectroscopy to differentiate polymorphs. Orthogonal methods reduce ambiguity in thermal behavior (e.g., melting point variations >5°C indicate distinct forms) .

Q. How can the stability of this compound under physiological conditions be assessed?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light. Monitor degradation products via HPLC-MS .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life. For example, if decomposition follows first-order kinetics, calculate t₉₀ (time for 10% degradation) at 25°C .

Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?

  • Methodological Answer :

  • Permeability : Use Caco-2 cell monolayers to simulate intestinal absorption. A Papp value >1 × 10⁻⁶ cm/s suggests good bioavailability .
  • Protein Binding : Employ equilibrium dialysis with human serum albumin; >90% binding may limit free drug availability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.